molecular formula C19H15N3O B6011531 2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone

2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone

Cat. No. B6011531
M. Wt: 301.3 g/mol
InChI Key: FWSGDRUHNADVAI-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is a chemical compound that belongs to the class of quinazolinone derivatives. This compound has been studied for its potential use in scientific research due to its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone is not fully understood. However, it has been shown to inhibit the activity of various enzymes and signaling pathways that are involved in cancer cell growth, neurodegeneration, and cardiovascular disease. For example, this compound has been shown to inhibit the activity of protein kinases such as AKT and ERK, which are involved in cell growth and survival. It has also been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine in the brain.
Biochemical and Physiological Effects:
2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been shown to have various biochemical and physiological effects. In cancer cells, this compound has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of cancer cell growth. In the brain, 2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been shown to increase the levels of acetylcholine, which is a neurotransmitter that is involved in memory and learning. Additionally, this compound has been shown to reduce oxidative stress and inflammation in the heart, which leads to cardioprotective effects.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone in lab experiments is its potential use in the treatment of various diseases such as cancer, neurodegenerative disorders, and cardiovascular disease. Additionally, this compound has been shown to have low toxicity and high selectivity towards cancer cells, which makes it a promising candidate for cancer therapy. However, one of the limitations of using this compound in lab experiments is its low solubility in water, which makes it difficult to use in certain experimental setups.

Future Directions

There are several future directions for the research on 2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone. One of the future directions is the development of new synthesis methods that can improve the yield and purity of this compound. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential use in the treatment of various diseases. Moreover, the development of new formulations that can improve the solubility and bioavailability of this compound can also lead to its potential use in clinical settings. Finally, the development of new analogs of 2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone can lead to the discovery of new compounds with improved pharmacological properties.

Synthesis Methods

The synthesis of 2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been reported in various research papers. One of the most commonly used methods is the reaction of 2-aminobenzophenone with 1-methyl-3-indoleacetonitrile in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent such as dimethylformamide or dimethyl sulfoxide at a high temperature for several hours. The resulting product is then purified using column chromatography to obtain pure 2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone.

Scientific Research Applications

2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been studied for its potential use in scientific research in various fields such as cancer research, neuroscience, and cardiovascular research. This compound has been shown to have antitumor activity by inhibiting the growth of cancer cells. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, 2-[2-(1-methyl-1H-indol-3-yl)vinyl]-4(3H)-quinazolinone has been shown to have cardioprotective effects by reducing oxidative stress and inflammation in the heart.

properties

IUPAC Name

2-[(E)-2-(1-methylindol-3-yl)ethenyl]-3H-quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N3O/c1-22-12-13(14-6-3-5-9-17(14)22)10-11-18-20-16-8-4-2-7-15(16)19(23)21-18/h2-12H,1H3,(H,20,21,23)/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWSGDRUHNADVAI-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C=CC3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)/C=C/C3=NC4=CC=CC=C4C(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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